2-Iodo-4-nitroanisole
Overview
Description
2-Iodo-4-nitroanisole is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.035 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of this compound is C7H6INO3 . The molecular weight of this compound is 279.035 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 96-98°C and a predicted boiling point of 343.3±27.0 °C . The predicted density of this compound is 1.893±0.06 g/cm3 .Scientific Research Applications
Mechanism of Iodine Migration in Organic Synthesis : Butler and Sanderson (1972) investigated the conversion of 4-iodoanisole into 2-iodo-4-nitroanisole, providing insights into the mechanism of iodine migration in organic synthesis. Their work helps in understanding nitrodeiodination processes and the formation of di-iodo compounds in organic reactions (Butler & Sanderson, 1972).
Radioactive Labeling in Biological Research : Tejedor and Ballesta (1983) described a method for radioactive labeling using this compound, which is crucial in studies involving the labeling of proteins and other biological molecules. This technique is significant in biochemical and pharmacological research (Tejedor & Ballesta, 1983).
Chemical Interactions and Molecular Structures : Garden et al. (2004) conducted a study on 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-diiodo-6-nitroanisole, analyzing their molecular structures and interactions. This research is essential for understanding the chemical properties and potential applications of nitroanisole derivatives in material science (Garden et al., 2004).
Magnetic Resonance Studies in Chemistry : Pandiarajan et al. (1994) explored the magnetic resonance properties of various anisoles, including this compound. Their research contributes to the understanding of the electronic structure and chemical shifts in these compounds, which is valuable in the field of analytical chemistry (Pandiarajan et al., 1994).
Environmental Fate of Nitroanisole Compounds : Hawari et al. (2015) studied the environmental behavior of 2,4-dinitroanisole and its reduced products, providing insights into the environmental impact and fate of nitroanisole derivatives. This research is crucial for assessing the ecological risks associated with these compounds (Hawari et al., 2015).
Photoreactions in Chemical Synthesis : Muniz-Miranda (2013) investigated the adsorption and photoreaction of 4-nitroanisole on silver nanoparticles. This research is significant for understanding the photoreactions of nitroanisole compounds and their applications in chemical synthesis and nanotechnology (Muniz-Miranda, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The conversion of 4-iodoanisole into 2-iodo-4-nitroanisole by nitric acid has been shown to occur by rapid nitrodeiodination and iodination to give 2,4-di-iodoanisole and 4-nitroanisole, gradual nitrodeiodination of the former compound at the 4-position with the production of free iodine, and then very slow iodination of the latter compound at the 2-position .
Properties
IUPAC Name |
2-iodo-1-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBNJHOTNIGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202294 | |
Record name | 2-Iodo-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-03-1 | |
Record name | 2-Iodo-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5399-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39YW2EN9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-iodo-4-nitroanisole formed from 4-iodoanisole?
A1: The conversion of 4-iodoanisole to this compound by nitric acid is not a direct process. Research [, ] shows it involves a multi-step mechanism:
Q2: What is the role of nitrous acid in this conversion, and what does it tell us about the reaction pathway?
A2: Nitrous acid, along with hydrogen ions, acts as a catalyst in this conversion [, ]. The research suggests that the initial step in the mechanism is likely nitrosodeiodination, where a nitroso group (NO) replaces iodine. This is supported by the catalytic role of nitrous acid, which can readily form nitrosyl species. Furthermore, the research found a very low ortho:para ratio for the methoxy group during nitrosodeiodination, offering insight into the directing effects of substituents during this reaction. This information helps researchers understand the reactivity and positional selectivity in electrophilic aromatic substitution reactions involving iodine and nitro groups.
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